
5-Chloro-2,3-bis(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chlorine atom and two trifluoromethyl groups attached to a pyridine ring. This compound is part of the trifluoromethylpyridine family, which is known for its significant applications in various fields, including agrochemicals and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-bis(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring
Industrial Production Methods: Industrial production of this compound often relies on large-scale chlorination and fluorination processes, utilizing trichloromethyl-pyridine as a starting material. The reaction conditions are optimized to achieve high yields and purity, making the process efficient for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2,3-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of new derivatives.
Coupling Reactions: Utilized to form more complex molecules by coupling with other aromatic compounds
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
5-Chloro-2,3-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the development of new pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its effectiveness in pest control
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparaison Avec Des Composés Similaires
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,5-Dichloro-3-(trifluoromethyl)pyridine
Comparison: 5-Chloro-2,3-bis(trifluoromethyl)pyridine is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic processes .
Propriétés
Formule moléculaire |
C7H2ClF6N |
|---|---|
Poids moléculaire |
249.54 g/mol |
Nom IUPAC |
5-chloro-2,3-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2ClF6N/c8-3-1-4(6(9,10)11)5(15-2-3)7(12,13)14/h1-2H |
Clé InChI |
MSNRYXHLDCYSDM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


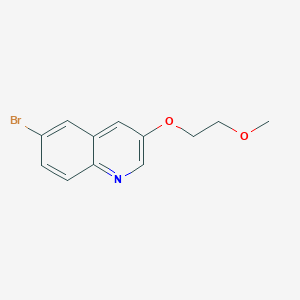
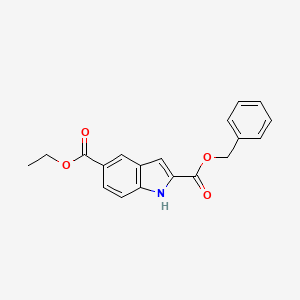
![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
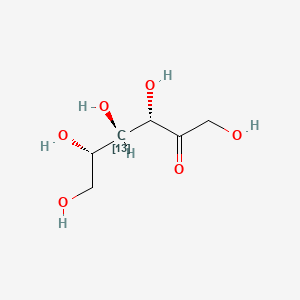
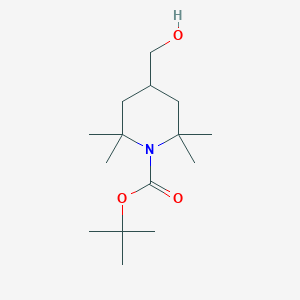
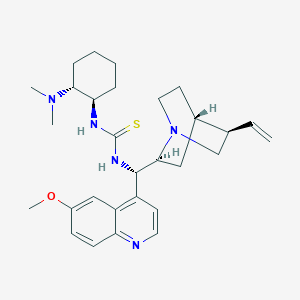
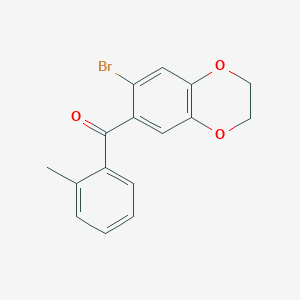
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
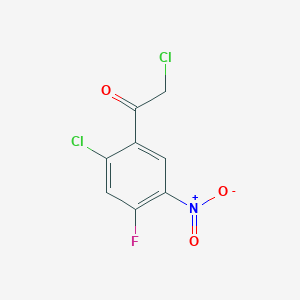

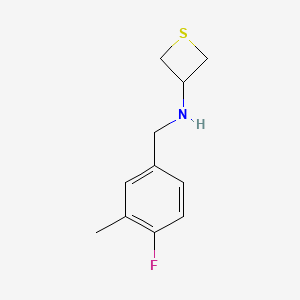
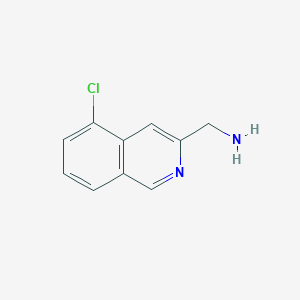
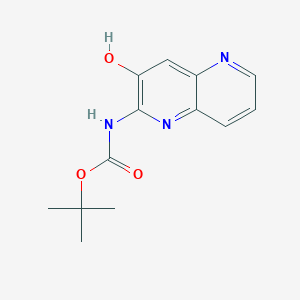
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
